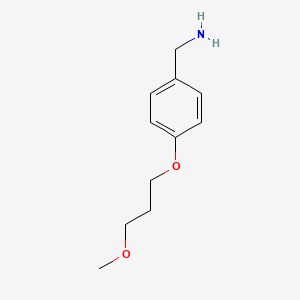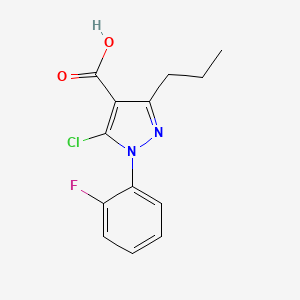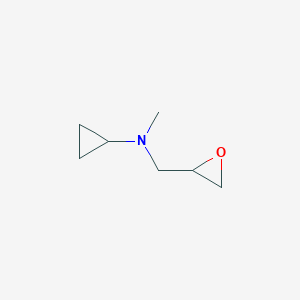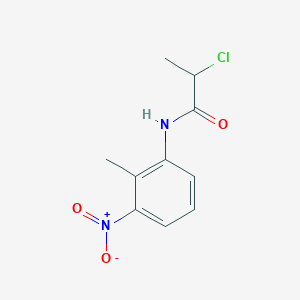
2-(2,4-Difluorophenyl)morpholine
Descripción general
Descripción
2-(2,4-Difluorophenyl)morpholine, commonly abbreviated as DFPM, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various fields of research and industry. It has a molecular formula of C10H11F2NO and an average mass of 199.197 Da .
Synthesis Analysis
The synthesis of morpholines, including 2-(2,4-Difluorophenyl)morpholine, has seen significant advancements. These compounds are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of 2-(2,4-Difluorophenyl)morpholine consists of a morpholine ring attached to a 2,4-difluorophenyl group . The morpholine ring, also known as a 1,4-oxazinane motif, is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Aplicaciones Científicas De Investigación
1. Application in the Synthesis of Hexahydroquinolines and 2-Amino-4,6-Diphenylnicotinonitriles
- Summary of the Application : This compound is used as a catalyst in the synthesis of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation .
- Methods of Application : A new heterogeneous nanomagnetic catalyst bearing morpholine tags was synthesized and characterized. The catalytic performance of the novel nanomagnetic catalyst was examined in multicomponent preparation of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation under mild reaction conditions .
- Results or Outcomes : The formation of the nanomagnetic catalyst was fully confirmed by several methods, including Fourier-transform infrared (FT-IR) spectroscopy, energy-dispersive X-ray (EDX) spectroscopy, elemental mapping, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), thermogravimetry/derivative thermogravimetry (TG/DTG), and vibrating-sample magnetometry (VSM) .
2. Application in the Synthesis of Blatter Radicals
- Summary of the Application : This compound is used in the synthesis of Blatter radicals .
- Methods of Application : The syntheses of 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were carried out via the classic route involving oxidation of amidrazones 3a,b in situ, giving 1,2,4-triazabutadienes 6a,b, which then underwent electrocyclic ring closure thus affording benzotriazines .
- Results or Outcomes : Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes. EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle .
3. Application in the Synthesis of Phenmetrazines
- Summary of the Application : Substituted phenylmorpholines, or substituted phenmetrazines alternatively, are chemical derivatives of phenylmorpholine or of the psychostimulant drug phenmetrazine . Most such compounds act as releasers of monoamine neurotransmitters, and have stimulant effects .
- Methods of Application : The synthesis of these compounds typically involves the reaction of phenylmorpholine with various substituents .
- Results or Outcomes : Some of these compounds also act as agonists at serotonin receptors, and compounds with an N-propyl substitution act as dopamine receptor agonists . A number of derivatives from this class have been investigated for medical applications, such as for use as anorectics or medications for the treatment of ADHD .
4. Application in the Synthesis of Yellow-Emitting Cationic Iridium Complex
- Summary of the Application : This compound is used in the synthesis of a yellow-emitting cationic iridium (III) complex .
- Methods of Application : The synthesis involves the reaction of 2-(2,4-difluorophenyl)pyridine (dfppy) with other reagents to form a complex that contains hydrolysable alkoxysilanes .
- Results or Outcomes : The resulting complex emits yellow light, which could have potential applications in optoelectronic devices .
5. Application in the Synthesis of Various Phenmetrazine Derivatives
- Summary of the Application : Substituted phenylmorpholines, or substituted phenmetrazines alternatively, are chemical derivatives of phenylmorpholine or of the psychostimulant drug phenmetrazine . Most such compounds act as releasers of monoamine neurotransmitters, and have stimulant effects .
- Methods of Application : The synthesis of these compounds typically involves the reaction of phenylmorpholine with various substituents .
- Results or Outcomes : Some of these compounds also act as agonists at serotonin receptors, and compounds with an N-propyl substitution act as dopamine receptor agonists . A number of derivatives from this class have been investigated for medical applications, such as for use as anorectics or medications for the treatment of ADHD .
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZKCZYADBGBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)morpholine | |
CAS RN |
1097797-34-6 | |
| Record name | 2-(2,4-difluorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)


![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)
![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)


![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)

![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
![1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one](/img/structure/B1420298.png)
